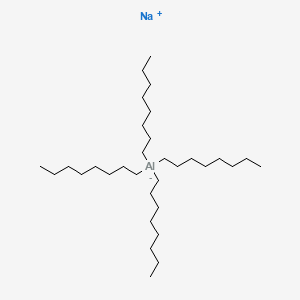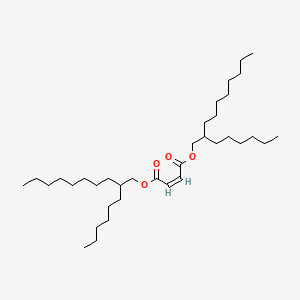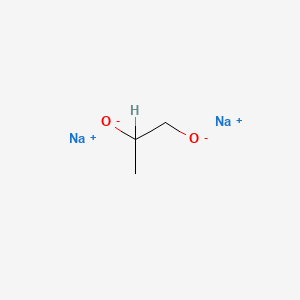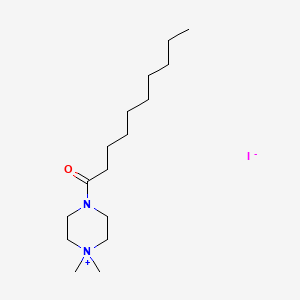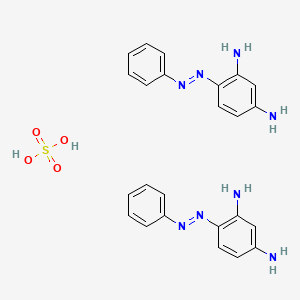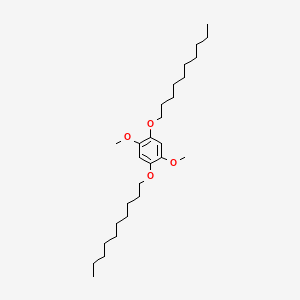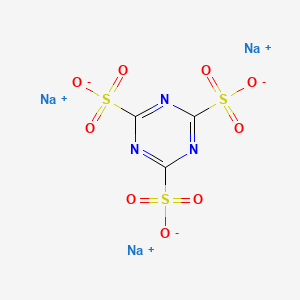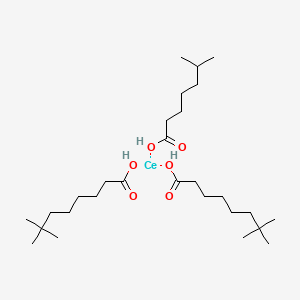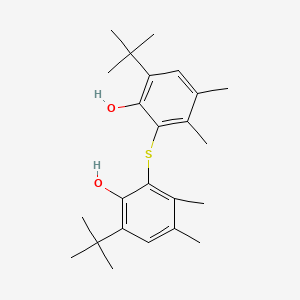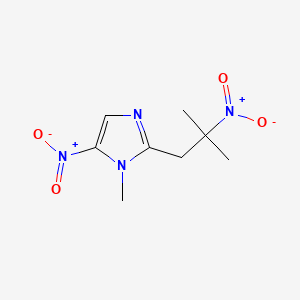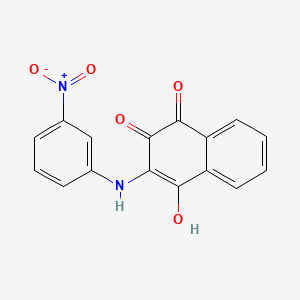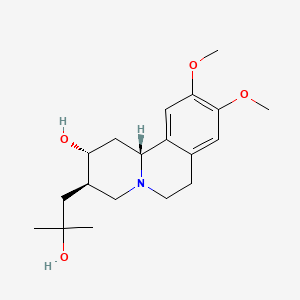
Valbenazine metabolite M10B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valbenazine metabolite M10B is a significant metabolite of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia, a movement disorder caused by prolonged use of dopamine receptor-blocking agents. The metabolite M10B plays a crucial role in the pharmacological activity of valbenazine, contributing to its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valbenazine metabolite M10B involves the hydrolysis of valbenazine to form the active metabolite. This process is primarily mediated by the enzyme carboxylesterase, which cleaves the valine ester group from valbenazine, resulting in the formation of M10B. The reaction conditions typically involve an aqueous environment with a pH range of 7.4 to 8.0, which is optimal for the activity of carboxylesterase.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process involves the large-scale hydrolysis of valbenazine under controlled conditions to ensure the efficient production of M10B. The reaction is carried out in bioreactors equipped with pH and temperature control systems to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to obtain high-purity M10B.
Analyse Des Réactions Chimiques
Types of Reactions
Valbenazine metabolite M10B undergoes several types of chemical reactions, including:
Oxidation: M10B can be oxidized to form various oxidized metabolites.
Reduction: Under certain conditions, M10B can undergo reduction reactions.
Substitution: M10B can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed under basic conditions.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and are carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of M10B, as well as substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Valbenazine metabolite M10B has several scientific research applications, including:
Chemistry: M10B is used as a reference standard in analytical chemistry for the quantification of valbenazine and its metabolites in biological samples.
Biology: In biological research, M10B is studied for its role in the metabolism and pharmacokinetics of valbenazine.
Medicine: M10B is investigated for its therapeutic potential and safety profile in the treatment of movement disorders.
Industry: M10B is used in the pharmaceutical industry for the development and quality control of valbenazine-based medications.
Mécanisme D'action
Valbenazine metabolite M10B exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines, such as dopamine, into synaptic vesicles, leading to decreased release of these neurotransmitters into the synaptic cleft. The reduction in dopamine release helps alleviate the symptoms of tardive dyskinesia by modulating the activity of dopamine receptors in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: Another VMAT2 inhibitor used for the treatment of movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness of Valbenazine Metabolite M10B
This compound is unique due to its selective inhibition of VMAT2 and its favorable pharmacokinetic profile. Unlike tetrabenazine, which is metabolized into multiple active isomers, M10B is a single active metabolite, resulting in more predictable pharmacological effects and a lower risk of off-target interactions.
Propriétés
Numéro CAS |
7744-55-0 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(2R,3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15-16,21-22H,5-6,9-11H2,1-4H3/t13-,15-,16-/m1/s1 |
Clé InChI |
YUFPLHFQRPLAGK-FVQBIDKESA-N |
SMILES isomérique |
CC(C)(C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC)O |
SMILES canonique |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


